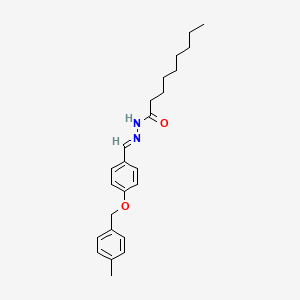![molecular formula C17H14Cl3NO3 B12019012 4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B12019012.png)
4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C17H14Cl3NO3 and a molecular weight of 386.665 g/mol . This compound is characterized by the presence of a benzamide group substituted with a 4-methyl group and a 2,2,2-trichloro-1-(4-formylphenoxy)ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
Nucleophilic Substitution: The 4-methylbenzoyl chloride is then reacted with 2,2,2-trichloro-1-(4-formylphenoxy)ethanol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-methyl-N-[2,2,2-trichloro-1-(4-carboxyphenoxy)ethyl]benzamide.
Reduction: 4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenoxy)ethyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trichloromethyl group can also participate in various chemical reactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide .
- 4-methyl-N-[2,2,2-trichloro-1-(3-(4-methoxy-phenyl)-thioureido)-ethyl]benzamide .
- 4-methyl-N-[2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl]benzamide .
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is unique due to the presence of the formyl group, which allows for specific interactions with biological molecules and provides versatility in chemical reactions. This distinguishes it from other similar compounds that may lack this functional group or have different substituents .
Propriétés
Formule moléculaire |
C17H14Cl3NO3 |
|---|---|
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl3NO3/c1-11-2-6-13(7-3-11)15(23)21-16(17(18,19)20)24-14-8-4-12(10-22)5-9-14/h2-10,16H,1H3,(H,21,23) |
Clé InChI |
KPCANYALCGIKNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018963.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12018981.png)




![5-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018999.png)
![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)


